Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate
Description
Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate (C₁₀H₁₀N₂O₃) is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, a methyl group at position 3, and a methyl ester at position 2. The compound’s InChi key (InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12)) underscores its stereoelectronic properties, which influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
QIPOGDVPLFLWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation to form dicarboxylic acid derivatives. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 6 h | Furan-2,5-dicarboxylic acid derivative | 72% |
Reduction Reactions
The pyrazole ring can be reduced to pyrazoline derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 4,5-Dihydro-1H-pyrazole analog | 85% |
Nucleophilic Substitution
The ester group at position 4 participates in nucleophilic substitution with amines or hydrazines. For example:
-
Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in acetic acid yields carbohydrazide derivatives .
-
Phenyl hydrazine forms 1-phenyl-substituted pyrazoles under reflux conditions .
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NH₂NH₂·H₂O | CH₃COOH, reflux, 2 h | Pyrazole-3-carbohydrazide | 90% | |
| C₆H₅NHNH₂ | CH₃COOH, reflux, 4 h | 1-Phenylpyrazole derivative | 85% |
Cyclization Reactions
The compound serves as a precursor for synthesizing heterocyclic systems:
-
Treatment with thiocyanate (KSCN) generates 1,3,4-thiadiazoles .
-
Reaction with nitrous acid (HNO₂) forms triazole derivatives .
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KSCN | HCl, EtOH, 25°C, 12 h | 1,3,4-Thiadiazole | 68% | |
| HNO₂ | H₂O, 0°C, 1 h | 1,2,3-Triazole | 75% |
Esterification and Acylation
The hydroxyl group of furan can undergo esterification with acyl chlorides. For instance, reaction with 2-bromo-3-furoyl chloride in 1,4-dioxane/Ca(OH)₂ yields fused furan-pyrazole esters .
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-3-furoyl chloride | 1,4-dioxane, Ca(OH)₂, reflux, 3 h | Furoate ester | 78% |
Electrophilic Substitution
The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5 due to its electron-rich nature. Nitration with HNO₃/H₂SO₄ produces nitro-furan derivatives.
Key Mechanistic Insights:
-
Acid/Base Sensitivity : Reactions often require pH control. For example, hydrazine-mediated substitutions proceed optimally in acetic acid .
-
Steric Effects : The methyl group at position 3 influences regioselectivity during nucleophilic attacks .
-
Catalytic Influence : Pd/C enhances reduction efficiency by facilitating hydrogen activation.
This compound’s versatility in generating pharmacologically relevant heterocycles underscores its importance in medicinal chemistry and materials science .
Scientific Research Applications
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its hybrid pyrazole-furan scaffold. Below is a comparative analysis with other methyl esters and heterocyclic derivatives (Table 1):


Key Observations :
Hydrogen-Bonding and Crystallographic Behavior
The pyrazole NH group and ester carbonyl in the target compound enable hydrogen-bond donor and acceptor interactions, respectively. This contrasts with methyl shikimate, which has three hydroxyl groups capable of forming extensive H-bond networks (e.g., O–H···O interactions) . Such differences influence crystallization behavior:
- The target compound’s planar structure may favor π-π stacking, whereas diterpene esters (e.g., E-communic acid methyl ester) rely on van der Waals forces due to their bulky aliphatic chains .
- Hydrogen-bond graph-set analysis (as per Etter’s rules) would classify the target’s interactions as discrete (e.g., N–H···O=C), unlike the continuous networks seen in polyhydroxy esters .
Biological Activity
Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1047628-46-5) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- Structure : The compound features a pyrazole ring substituted with a furan moiety and a carboxylate group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Highly active against Staphylococcus aureus and Staphylococcus epidermidis |
| 4a | Not specified | Moderate activity |
| 5a | Not specified | Moderate activity |
The compound demonstrated effective inhibition of biofilm formation in pathogenic isolates, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. A comparative study highlighted several pyrazole derivatives, revealing that certain compounds exhibited superior COX-2 inhibitory activity:
| Compound | IC50 (μM) | COX Inhibition (%) |
|---|---|---|
| Pyrazole Derivative A | 0.01 | 71% |
| Pyrazole Derivative B | 5.40 | 62% |
| Methyl Derivative (this compound) | Not specified | Moderate |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A recent study reported that derivatives of pyrazoles exhibited notable growth inhibition across multiple cancer types:
| Cell Line | Growth Inhibition (%) | Reference Compound |
|---|---|---|
| Breast Cancer (MCF7) | 43.9 | Staurosporine |
| Renal Carcinoma (RFX 393) | Moderate (IC50 = 11.70 μM) | Not specified |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development .
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, with significant biofilm disruption capabilities.
- Anti-inflammatory Studies : The compound was part of a series of pyrazole derivatives tested for COX inhibition, showing promising results in reducing inflammation in experimental models.
- Anticancer Research : Molecular docking studies revealed that this compound binds similarly to known anticancer agents, suggesting mechanisms of action that warrant further investigation.
Q & A
Q. How can structural modifications enhance pharmacological activity while maintaining solubility?
- Strategy :
- Replace the methyl group with hydrophilic substituents (e.g., -OH, -NH₂).
- Introduce PEGylated side chains to improve aqueous solubility.
- Assess logP via shake-flask method and cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


